molecular formula C10H7ClN2O3 B8476077 5-Chloro-6-methoxy-8-nitroquinoline

5-Chloro-6-methoxy-8-nitroquinoline

Cat. No. B8476077
M. Wt: 238.63 g/mol
InChI Key: AUTZYEVNVAMBJZ-UHFFFAOYSA-N
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Patent
US04554279

Procedure details

To 150 ml of phosphorus oxychloride, at an internal temperature of 80°-85°, was added in portions, with vigorous stirring, during 0.5 hr, 40.5 g (0.184 mole) of 5-hydroxy-6-methoxy-8-nitroquinoline. After completion of addition, the mixture, which had turned from a red solution to a yellow suspension, was heated under reflux for 1.5 hr. The golden yellow solution was allowed to cool to room temperature and the resulting yellow mush was added to a vigorously stirred mixture of 700 ml of conc ammonium hydroxide and ice. The addition rate was regulated to keep the temperature from rising above 25° The pale yellow precipitate was washed with water and air dried to give 43 g (97%) of 5-chloro-6-methoxy-8-nitroquinoline mp 204°-206° (Mp 204° cited by R. C. Fuson et al., J. Org. Chem., 12, 799 (1947).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
40.5 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.O[C:7]1[C:16]([O:17][CH3:18])=[CH:15][C:14]([N+:19]([O-:21])=[O:20])=[C:13]2[C:8]=1[CH:9]=[CH:10][CH:11]=[N:12]2>[OH-].[NH4+]>[Cl:3][C:7]1[C:16]([O:17][CH3:18])=[CH:15][C:14]([N+:19]([O-:21])=[O:20])=[C:13]2[C:8]=1[CH:9]=[CH:10][CH:11]=[N:12]2 |f:2.3|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
40.5 g
Type
reactant
Smiles
OC1=C2C=CC=NC2=C(C=C1OC)[N+](=O)[O-]
Step Three
Name
Quantity
700 mL
Type
solvent
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hr
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
from rising above 25°
WASH
Type
WASH
Details
was washed with water and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C=CC=NC2=C(C=C1OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 43 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.